molecular formula C9H7BrFNO B11867979 (7-Bromo-4-fluoro-1H-indol-3-yl)methanol

(7-Bromo-4-fluoro-1H-indol-3-yl)methanol

Cat. No.: B11867979
M. Wt: 244.06 g/mol
InChI Key: RAASXVSCJRQFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Bromo-4-fluoro-1H-indol-3-yl)methanol is a chemical compound that belongs to the indole family, characterized by the presence of a bromine and a fluorine atom on the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the indole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (7-Bromo-4-fluoro-1H-indol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

(7-Bromo-4-fluoro-1H-indol-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-Bromo-4-fluoro-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • (7-Bromo-1H-indol-3-yl)methanol
  • (4-Fluoro-1H-indol-3-yl)methanol
  • (7-Bromo-4-chloro-1H-indol-3-yl)methanol

Comparison: (7-Bromo-4-fluoro-1H-indol-3-yl)methanol is unique due to the presence of both bromine and fluorine atoms on the indole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .

Properties

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

IUPAC Name

(7-bromo-4-fluoro-1H-indol-3-yl)methanol

InChI

InChI=1S/C9H7BrFNO/c10-6-1-2-7(11)8-5(4-13)3-12-9(6)8/h1-3,12-13H,4H2

InChI Key

RAASXVSCJRQFMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CN2)CO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.